

Isomurrayafoline B: A Technical Overview of its Chemical Properties and Biological Potential

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Compound of Interest

Compound Name: *Isomurrayafoline B*

Cat. No.: *B018881*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomurrayafoline B is a carbazole alkaloid with significant potential in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of its molecular characteristics, and while specific experimental data on **Isomurrayafoline B** is still emerging, we will draw upon established methodologies for related compounds to outline plausible experimental protocols for investigating its biological activities.

Molecular and Physicochemical Data

A clear understanding of the fundamental properties of **Isomurrayafoline B** is essential for any research endeavor. The following table summarizes its key molecular and physicochemical data.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₂₁ NO ₂	[1][2]
Molecular Weight	295.38 g/mol	[1][2]
CAS Number	107903-15-1	[1]
Canonical SMILES	<chem>CC1=CC2=C(C=C1O)C3=C(C=C(C=C3N2)OC)CC=C(C)C</chem>	
InChI	InChI=1S/C19H21NO2/c1-11(2)5-6-14-18(22-4)8-7-13-15-9-12(3)17(21)10-16(15)20-19(13)14/h5,7-10,20-21H,6H2,1-4H3	[2]

Potential Biological Activities and Experimental Investigation

While specific studies on the biological activities of **Isomurrayafoline B** are not extensively documented in publicly available literature, its structural similarity to other carbazole alkaloids isolated from *Murraya koenigii* suggests potential anti-inflammatory, anticancer, and antimicrobial properties. The following sections outline established experimental protocols that can be adapted to investigate these potential activities.

Anticancer Activity

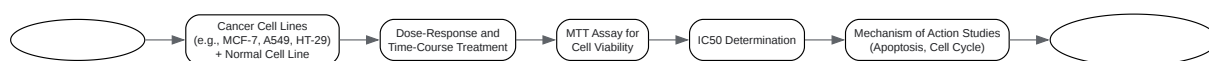
The cytotoxic potential of **Isomurrayafoline B** against various cancer cell lines can be a primary area of investigation.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

- Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) in appropriate media and conditions.

- Treatment: Seed cells in 96-well plates and, after adherence, treat with a range of concentrations of **Isomurrayafoline B** for 24, 48, and 72 hours.
- MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. The viable cells will reduce MTT to formazan.
- Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. Calculate the half-maximal inhibitory concentration (IC₅₀) to determine the cytotoxic potency of **Isomurrayafoline B**.

Logical Workflow for Anticancer Activity Screening



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Caption: Workflow for evaluating the in vitro anticancer activity of **Isomurrayafoline B**.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Investigating the anti-inflammatory properties of **Isomurrayafoline B** is a promising research avenue.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

- Cell Culture: Culture RAW 264.7 macrophage cells.
- Stimulation and Treatment: Pre-treat the cells with various concentrations of **Isomurrayafoline B** for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
- Griess Assay: After 24 hours, measure the amount of nitric oxide (a pro-inflammatory mediator) in the culture supernatant using the Griess reagent.
- Data Analysis: Compare the NO levels in treated cells to untreated controls to determine the inhibitory effect of **Isomurrayafoline B**.

Antimicrobial Activity

The increasing prevalence of antibiotic resistance necessitates the discovery of new antimicrobial agents.

Experimental Protocol: Broth Microdilution Assay

- Microorganism Preparation: Prepare standardized inoculums of various bacteria (e.g., *Staphylococcus aureus*, *Escherichia coli*) and fungi (e.g., *Candida albicans*).
- Serial Dilution: Perform serial dilutions of **Isomurrayafoline B** in a 96-well microtiter plate.
- Inoculation: Add the microbial inoculum to each well.
- Incubation: Incubate the plates under appropriate conditions.
- MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of **Isomurrayafoline B** that visibly inhibits microbial growth.

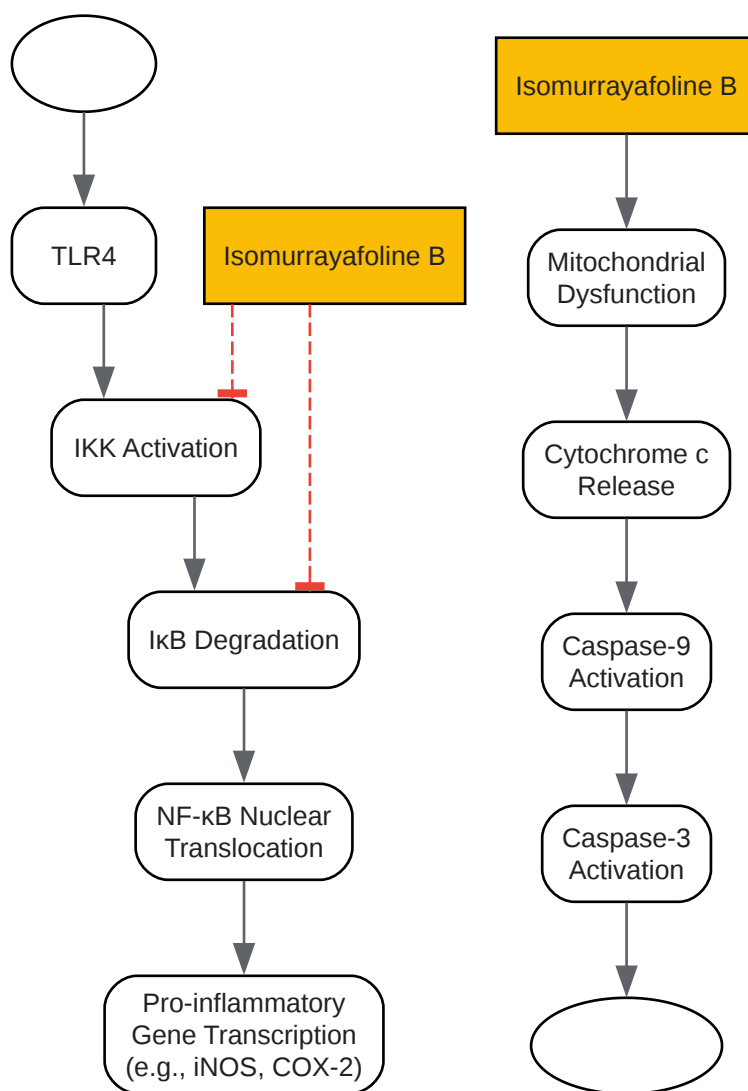
Potential Signaling Pathways

Understanding the molecular mechanisms by which **Isomurrayafoline B** exerts its biological effects is crucial for its development as a therapeutic agent. Based on the activities of structurally similar compounds, the following signaling pathways are pertinent areas for investigation.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

Hypothesized Signaling Pathway



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References

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